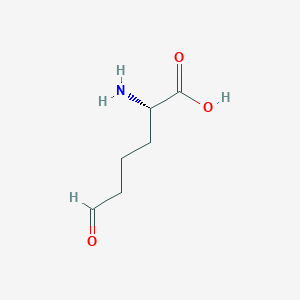

allysine

Vue d'ensemble

Description

L’Allysine, également connue sous le nom de 2-aminoadipate semi-aldéhyde, est un dérivé de la lysine qui présente un groupe formyle à la place de l’amine terminale. Elle est produite par l’oxydation aérobie des résidus de lysine par l’enzyme lysyl oxydase. Cette transformation est un exemple de modification post-traductionnelle. L’this compound joue un rôle crucial dans la production d’élastine et de collagène, qui sont des composants essentiels des tissus conjonctifs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’Allysine est synthétisée à partir de la lysine par l’action de l’enzyme lysyl oxydase. Cette enzyme catalyse l’oxydation du groupe ε-amino de la lysine pour former l’this compound. La réaction se produit généralement dans des conditions aérobies et implique la formation d’un intermédiaire de base de Schiff, qui est ensuite hydrolysé pour produire de l’this compound .

Méthodes de production industrielle : La production industrielle d’this compound implique l’oxydation enzymatique de la lysine à l’aide de la lysyl oxydase. Le processus est effectué dans des bioréacteurs dans des conditions contrôlées afin de garantir une activité enzymatique optimale et un rendement du produit. Le mélange réactionnel est ensuite purifié pour isoler l’this compound, qui peut être davantage transformée pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : L’Allysine subit plusieurs types de réactions chimiques, notamment des réactions d’oxydation, de réduction et de condensation. L’une des réactions les plus importantes est sa participation au pontage du collagène et de l’élastine. L’this compound réagit avec l’hydroxylysine pour former des ponts intermoléculaires, qui sont essentiels à l’intégrité structurale des tissus conjonctifs .

Réactifs et conditions courants :

Oxydation : La lysyl oxydase est le principal réactif utilisé pour l’oxydation de la lysine en this compound.

Principaux produits : Les principaux produits formés à partir des réactions impliquant l’this compound comprennent le collagène et l’élastine réticulés, qui sont essentiels aux propriétés mécaniques des tissus conjonctifs. De plus, l’this compound peut former des dérivés fluorescents lorsqu’elle réagit avec des réactifs spécifiques, ce qui est utile à des fins analytiques .

Applications De Recherche Scientifique

Biochemical Applications

1.1 Protein Modification

Allysine is primarily known for its role in post-translational modifications of proteins. It can be generated from lysine residues through enzymatic oxidation by lysyl oxidase, leading to the formation of cross-links in proteins such as collagen and elastin. These cross-links are crucial for maintaining the structural integrity of tissues.

Recent studies have demonstrated a biomimetic approach for synthesizing this compound via selective oxidation of dimethyl lysine. This method allows for the late-stage functionalization of peptides, enabling the introduction of various tags for therapeutic applications. The generated this compound can be further modified to create diverse peptide derivatives with enhanced properties for drug development .

1.2 Disease Modeling

This compound has been implicated in age-related diseases due to its role in protein cross-linking. Researchers have utilized this compound-modified peptides to create cellular models that mimic conditions associated with these diseases. For example, studies have shown that this compound modifications can affect the structure and dynamics of tropoelastin, providing insights into elastin-related disorders . This application is vital for understanding the molecular mechanisms underlying diseases like fibrosis and cardiovascular conditions.

Imaging and Diagnostics

2.1 Molecular MRI

This compound-targeted molecular MRI has emerged as a novel technique for quantifying fibrogenesis in pancreatic tumors. This application allows for early prediction of tumor response to chemotherapy, guiding treatment decisions . The ability to visualize fibrotic changes at an early stage enhances diagnostic capabilities and improves patient outcomes.

2.2 Fluorescent Probes

The development of this compound-conjugatable probes has facilitated advancements in imaging techniques aimed at detecting fibrosis. These probes enable real-time imaging of fibrotic tissues, providing valuable information about disease progression and treatment efficacy . Such innovations are crucial for improving diagnostic accuracy in clinical settings.

Material Science Applications

3.1 Mechanochemical Synthesis

This compound derivatives are being explored in material science for their potential in creating advanced materials through mechanochemical synthesis. This approach allows for solvent-free production methods that are more sustainable and scalable compared to traditional chemical synthesis . The incorporation of this compound into polymer matrices can enhance mechanical properties and stability, making it suitable for various industrial applications.

Summary Table of Applications

Mécanisme D'action

L’Allysine exerce ses effets principalement par son rôle dans le pontage du collagène et de l’élastine. L’enzyme lysyl oxydase catalyse l’oxydation de la lysine en this compound, qui réagit ensuite avec les résidus d’hydroxylysine pour former des ponts stables. Ces ponts confèrent une résistance à la traction et une élasticité aux tissus conjonctifs. Les cibles moléculaires de l’this compound comprennent les résidus de lysine et d’hydroxylysine dans le collagène et l’élastine .

Comparaison Avec Des Composés Similaires

L’Allysine est unique dans sa capacité à former des ponts dans le collagène et l’élastine, ce qui la distingue des autres dérivés de la lysine. Parmi les composés similaires, citons :

Hydroxylysine : Un autre dérivé de la lysine qui participe au pontage du collagène mais qui diffère par son schéma d’hydroxylation.

Desmosine et Isodesmosine : Des acides aminés uniques présents dans l’élastine qui contribuent également au pontage, mais qui présentent des caractéristiques structurelles distinctes par rapport à l’this compound.

Acide α-aminoadipique : Un produit d’oxydation de l’this compound qui sert de marqueur du stress oxydatif et des dommages tissulaires.

Activité Biologique

Allysine, a derivative of lysine, is an important compound in biological systems, particularly in the context of protein modification and oxidative stress. This article discusses the biological activity of this compound, its formation, and its implications in various physiological and pathological processes.

Chemical Structure and Formation

This compound is characterized by its aldehyde functional group attached to the lysine side chain. It can be formed through oxidative deamination of lysine residues, primarily mediated by lysyl oxidases (LOXs) in the extracellular matrix (ECM). The reaction pathway involves the conversion of lysine to this compound, which can further undergo spontaneous reactions leading to cross-linking with other amino acids or proteins.

Biological Significance

This compound plays a critical role in several biological processes:

- Cross-linking in Collagen : this compound is significant in the formation of cross-links in collagen and elastin, which are crucial for maintaining the structural integrity of tissues. The cross-linking process initiated by LOXs contributes to the stability of the ECM .

- Markers of Oxidative Stress : this compound has been identified as a marker for oxidative damage in proteins. Its accumulation is associated with aging and various diseases, including diabetes. Studies have shown that levels of this compound increase significantly with age and are further elevated in diabetic conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Aging and Diabetes : Research indicates that this compound levels increase with age in human lens proteins, suggesting ongoing oxidative deamination processes. In diabetic patients, this compound levels were found to be significantly higher compared to non-diabetic individuals, indicating a link between diabetes and enhanced oxidative stress .

- Protein Carbonylation : this compound has been implicated as a product of protein carbonylation due to glyco-oxidative damage. In a study involving human serum albumin (HSA), this compound was formed under conditions mimicking oxidative stress induced by glucose, demonstrating its role as a marker for glycation and oxidative damage .

- Lysyl Oxidase Activity : A novel assay developed to measure LOX activity has shown that biotin-hydrazide can label this compound residues formed during LOX catalysis. This method allows for the detection of LOX activity in situ, enhancing our understanding of how this compound contributes to ECM remodeling and disease processes .

Data Table: Summary of Research Findings on this compound

Propriétés

IUPAC Name |

2-amino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXYTQPNNXGICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862802 | |

| Record name | Allysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1962-83-0 | |

| Record name | Allysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1962-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001962830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.